molecular formula C12H10Cl2N2O3 B3604576 3,5-dichloro-4-methoxy-N-(5-methyl-3-isoxazolyl)benzamide

3,5-dichloro-4-methoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No.: B3604576
M. Wt: 301.12 g/mol
InChI Key: HHMXQMFNMVGPKG-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the catalysts used, the reaction conditions (like temperature and pH), and the yield .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, the type of reaction, the reaction conditions, and the mechanism .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Mechanism of Action

If the compound is a drug, this would involve how the compound interacts with the body to produce its effects. This can include the specific proteins or enzymes the drug interacts with, and how this interaction leads to its therapeutic effect .

Safety and Hazards

This involves the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c1-6-3-10(16-19-6)15-12(17)7-4-8(13)11(18-2)9(14)5-7/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXQMFNMVGPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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